Silmitasertib

Beschreibung

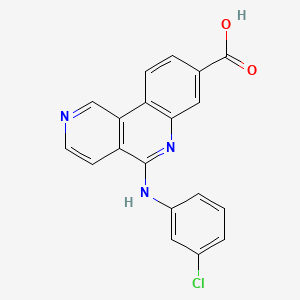

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O2/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18/h1-10H,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOKSQABCJCOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143602 | |

| Record name | Silmitasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009820-21-6 | |

| Record name | Silmitasertib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009820216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silmitasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silmitasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILMITASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6RWP0N0L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Silmitasertib: A Deep Dive into its Mechanism of Action in Oncology

An in-depth technical guide on the core mechanism of action of Silmitasertib in cancer cells.

Introduction

This compound, also known as CX-4945, is a first-in-class, orally bioavailable small-molecule inhibitor targeting Protein Kinase CK2 (formerly Casein Kinase 2)[1]. CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including hematological malignancies and solid tumors[1][2]. Its upregulation is correlated with malignant transformation, tumor growth, and cell survival, making it a compelling target for cancer therapy[2][3]. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the CK2α catalytic subunit, thereby blocking its kinase activity[1][2]. This inhibition disrupts several downstream signaling pathways critical for cancer cell proliferation, survival, and angiogenesis[1][4].

Core Mechanism of Action: CK2 Inhibition

The primary mechanism of action of this compound is the potent and highly selective inhibition of the CK2 holoenzyme[5][6]. In biochemical assays, this compound demonstrates remarkable potency against the CK2α and CK2α' catalytic subunits. This targeted inhibition is the initiating event that triggers a cascade of downstream anti-cancer effects.

Table 1: Potency of this compound

| Assay Type | Target/Cell Line | IC50 Value |

| Cell-Free Kinase Assay | Recombinant Human CK2α and CK2α' | 1 nM[6][7] |

| Intracellular CK2 Activity Assay | Jurkat Cells | 0.1 µM[4][8] |

| Antiproliferative Activity (EC50) | Breast Cancer Cell Lines | 1.71 - 20.01 µM[9][10] |

| Antiproliferative Activity (IC50) | Pancreatic Ductal Adenocarcinoma Cell Lines | Varies by cell line[11] |

Modulation of Key Oncogenic Signaling Pathways

By inhibiting CK2, this compound disrupts multiple pro-survival pathways that are aberrantly activated in cancer cells.

Inhibition of the PI3K/Akt/mTOR Pathway

A crucial consequence of CK2 inhibition by this compound is the attenuation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, metabolism, and survival[2][12][13][14]. CK2 directly phosphorylates Akt at serine 129 (S129), a key step in its activation[5][8][9]. This compound blocks this phosphorylation event, leading to decreased Akt activity and subsequent downregulation of mTOR and its downstream effectors, p70S6K and 4E-BP1[2][7][15]. This cascade ultimately results in the inhibition of protein synthesis and cell proliferation[13].

Caption: this compound inhibits the CK2-mediated activation of the PI3K/Akt/mTOR pathway.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in a broad range of cancer cell types[2][7]. The inhibition of CK2's pro-survival signaling leads to the activation of intrinsic apoptotic pathways. This is characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of key executioner caspases, such as caspase-3 and caspase-9[16][17][18]. Furthermore, this compound can downregulate the expression of anti-apoptotic proteins like Mcl-1, tipping the cellular balance towards cell death[16][18].

Caption: this compound promotes apoptosis by destabilizing Mcl-1 and activating caspases.

Cell Cycle Arrest

Treatment with this compound leads to cell cycle arrest, preventing cancer cells from progressing through the division cycle[4]. In many cancer cell lines, this arrest occurs at the G2/M transition[5][9][19]. The mechanism involves the modulation of key cell cycle regulators. For instance, this compound treatment leads to reduced phosphorylation of the tumor suppressor p21 at threonine 145 (T145) and an increase in the total levels of cell cycle inhibitors p21 and p27[5][8][9].

Experimental Protocols

Cell Viability / Proliferation Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere for 24 hours in a standard cell culture incubator (37°C, 5% CO2)[9].

-

Drug Treatment: The culture medium is replaced with fresh medium containing this compound at a range of concentrations (e.g., 0.01 to 20 µM) or a vehicle control (DMSO).

-

Incubation: Cells are incubated with the compound for 72-96 hours[4][9].

-

Viability Assessment: Cell viability is measured using a metabolic indicator dye such as Alamar Blue or a luminescence-based ATP assay (e.g., CellTiter-Glo). The fluorescence or luminescence is read using a plate reader[4][9].

-

Data Analysis: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

Western Blot for Protein Phosphorylation

-

Cell Lysis: Cells are treated with this compound for a specified duration, washed with ice-cold PBS, and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., p-Akt (S129), total Akt, p-p70S6K, cleaved PARP, CK2α, and a loading control like β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Apoptosis Analysis by Flow Cytometry

The following workflow outlines the key steps for quantifying apoptosis.

Caption: Experimental workflow for the quantification of apoptosis via Annexin V/PI staining.

This compound effectively targets the oncogenic kinase CK2, leading to a multi-pronged anti-cancer effect. By disrupting fundamental cellular processes such as proliferation through the PI3K/Akt/mTOR pathway, inducing programmed cell death, and halting cell cycle progression, this compound demonstrates significant therapeutic potential. The detailed mechanisms and protocols outlined in this guide provide a framework for researchers to further explore and leverage the capabilities of CK2 inhibition in the development of novel cancer therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. This compound | Autophagy | Casein Kinase | TargetMol [targetmol.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. CX-4945 (this compound) | CAS:1009820-21-6 | CK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 13. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. Involvement of PI3K-AKT-mTOR pathway in protein kinase CKII inhibition-mediated senescence in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. This compound in Combination With Cabozantinib Impairs Liver Cancer Cell Cycle Progression, Induces Apoptosis, and Delays Tumor Growth in a Preclinical Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Role of Silmitasertib in the PI3K/Akt/mTOR Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. Silmitasertib (formerly CX-4945) is a first-in-class, orally bioavailable, and highly selective small-molecule inhibitor of protein kinase CK2 (formerly casein kinase II).[1][2] CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in various tumors and plays a crucial role in promoting cell survival and proliferation, in part through its modulation of the PI3K/Akt/mTOR pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound with a specific focus on its role in the PI3K/Akt/mTOR signaling cascade.

Mechanism of Action: this compound as a CK2 Inhibitor

This compound functions as an ATP-competitive inhibitor of the alpha catalytic subunit of CK2.[1] By binding to the ATP-binding site of CK2, this compound effectively blocks its kinase activity, leading to the inhibition of downstream signaling pathways that are dependent on CK2-mediated phosphorylation.[1] One of the most significant consequences of CK2 inhibition by this compound is the downregulation of the pro-survival PI3K/Akt/mTOR pathway.[2][3]

Impact on the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a tightly regulated signaling network. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, which ultimately leads to increased protein synthesis and cell proliferation.

Protein kinase CK2 has been shown to directly phosphorylate and hyperactivate Akt at serine 129 (Ser129).[3] This phosphorylation is a key event in the activation of the PI3K/Akt/mTOR signaling cascade. This compound, by inhibiting CK2, directly prevents the phosphorylation of Akt at Ser129.[2] This action attenuates the activation of Akt and subsequently suppresses the downstream signaling to mTOR and its effectors, such as S6 kinase (S6K) and 4E-BP1. The inhibition of this pathway ultimately leads to decreased cell viability, proliferation, and induction of apoptosis in cancer cells.[3]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| CK2α | Cell-free | 1 nM | [4] |

| CK2α' | Cell-free | 1 nM | [4] |

| Flt3 | Cell-free | 35 nM | [2] |

| Pim1 | Cell-free | 46 nM | [2] |

| CDK1 | Cell-free | 56 nM | [2] |

| Endogenous intracellular CK2 | Jurkat cells | 0.1 µM | [2] |

| HUVEC Proliferation | Cell-based | 5.5 µM | [2] |

| HUVEC Migration | Cell-based | 2 µM | [2] |

| HUVEC Tube Formation | Cell-based | 4 µM | [2] |

Table 2: Anti-proliferative Activity of this compound (EC50) in Various Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| Breast Cancer Cell Lines | Breast Cancer | 1.71 - 20.01 | [2] |

| Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines | Pancreatic Cancer | Varies (low, moderate, and high sensitivity groups) | [5] |

Experimental Protocols

Cell Viability Assay (Alamar Blue Method)

This protocol is adapted from methodologies used in studies evaluating the anti-proliferative effects of this compound.[2]

Materials:

-

Cancer cell lines of interest

-

Appropriate cell culture medium and supplements

-

This compound (CX-4945)

-

Alamar Blue reagent

-

96-well plates

-

Spectrofluorometer

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000 cells per well in 100 µL of culture medium. For suspension cells, seeding and treatment can be performed on the same day. For adherent cells, allow them to attach overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of Alamar Blue reagent to each well.

-

Incubate the plates for 4-5 hours at 37°C.

-

Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a spectrofluorometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This protocol provides a general framework for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound (CX-4945)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies against:

-

Phospho-Akt (Ser473)

-

Phospho-Akt (Thr308)

-

Total Akt

-

Phospho-mTOR (Ser2448)

-

Total mTOR

-

Phospho-p70 S6 Kinase (Thr389)

-

Total p70 S6 Kinase

-

GAPDH or β-actin (as a loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and treat with various concentrations of this compound for the desired duration.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.

-

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits CK2, preventing Akt phosphorylation and downregulating the PI3K/Akt/mTOR pathway.

Experimental Workflow Diagram

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. CK2 inhibition with this compound promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. researchgate.net [researchgate.net]

Silmitasertib: A Technical Overview of its Dual Effects on Apoptosis and Autophagy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silmitasertib (formerly CX-4945) is a potent and selective, orally bioavailable small-molecule inhibitor of protein kinase CK2 (casein kinase II).[1] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, playing a critical role in cell growth, proliferation, and survival.[2][3] By targeting the ATP-binding site of the CK2α catalytic subunit, this compound effectively abrogates its kinase activity, leading to the modulation of numerous downstream signaling pathways.[1] This technical guide provides an in-depth analysis of the mechanisms by which this compound induces two critical cellular processes with significant implications for cancer therapy: apoptosis and autophagy. Particular emphasis is placed on the underlying signaling pathways, quantitative effects on key biomarkers, and detailed experimental protocols for their assessment.

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A primary mechanism through which this compound exerts its anti-cancer effects is by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][4] CK2 is known to phosphorylate and activate Akt, a key node in this pathway.[4] By inhibiting CK2, this compound prevents Akt activation, leading to the downstream suppression of mTORC1.[4][5] This inhibition has dual consequences: the induction of apoptosis and the stimulation of autophagy.[4][6]

This compound's Effect on Apoptosis

This compound has been demonstrated to induce apoptosis in a variety of cancer cell lines.[2][4][7] This programmed cell death is initiated through both intrinsic and extrinsic pathways, converging on the activation of caspases, the executioners of apoptosis.

Key Apoptotic Events Induced by this compound:

-

Caspase Activation: this compound treatment leads to the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, including caspase-3.[2][7]

-

PARP Cleavage: Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. This cleavage is a hallmark of apoptosis.[2]

-

Bcl-2 Family Protein Modulation: this compound can influence the expression of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway.

Quantitative Analysis of Apoptosis Induction

The pro-apoptotic effects of this compound are both dose- and time-dependent. The following tables summarize quantitative data from various studies. Note: The specific cell lines and experimental conditions should be considered when interpreting these data.

| Cell Line | This compound Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+) | Reference |

| Cal-27 (Oral Squamous Carcinoma) | 10 | 24 | ~15% | [7] |

| Cal-27 (Oral Squamous Carcinoma) | 10 (in combination with DDP) | 24 | 40.84% ± 10.19% | [7] |

| Cal-27 (Oral Squamous Carcinoma) | 10 (in combination with DDP) | 48 | 83.23% ± 4.96% | [7] |

| HuCCT-1 (Cholangiocarcinoma) | 20 | 24 | Marked increase in DNA fragmentation | [2] |

| Colorectal Cancer Cells | 25 | 48 | ~20% | [5] |

| Cell Line | This compound Concentration (µM) | Treatment Time (h) | Key Apoptotic Marker | Observed Effect | Reference |

| Cal-27 and UM1 | 10, 20, 40 (in combination with DDP) | 12 | Cleaved Caspase-3, Cleaved Caspase-8 | Increased levels with increasing this compound concentration | [7] |

| HuCCT-1 | 20 | 24 | Cleaved PARP | High levels compared to control | [2] |

| HuCCT-1 | 20 | 4 | Cleaved Caspase-9 | Increased expression | [2] |

| HuCCT-1 | 20 | 24 | Procaspase-3 | Decreased expression | [2] |

This compound's Effect on Autophagy

In addition to apoptosis, this compound is a known inducer of autophagy, a cellular recycling process that can have both pro-survival and pro-death roles in cancer.[4][5] The induction of autophagy by this compound is primarily linked to the inhibition of the mTORC1 signaling pathway.[5]

Key Autophagic Events Induced by this compound:

-

LC3-II Conversion: this compound treatment promotes the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). The formation of LC3 puncta is a key indicator of autophagosome formation.

-

p62/SQSTM1 Degradation: this compound can lead to the degradation of p62/SQSTM1, an autophagy receptor protein that is consumed during the autophagic process.

Quantitative Analysis of Autophagy Induction

| Cell Line | This compound Concentration (µM) | Treatment Time (h) | Key Autophagy Marker | Observed Effect | Reference |

| DLD-1 (Colorectal Cancer) | 25 | up to 18 | LC3-II and p62 levels (with bafilomycin-A1) | Decreased levels | [5] |

| Pancreatic Cancer Cells | Not specified | Not specified | Autophagy | Induces in vitro autophagy | [4][6] |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Caption: this compound inhibits CK2, leading to downregulation of the PI3K/Akt/mTOR pathway, which in turn promotes apoptosis and induces autophagy.

Caption: A typical experimental workflow to assess the effects of this compound on apoptosis and autophagy.

Experimental Protocols

Western Blotting for Apoptosis and Autophagy Markers

This protocol outlines the general steps for detecting key protein markers of apoptosis (cleaved caspases, cleaved PARP) and autophagy (LC3-I/II, p62) via Western blotting.

1. Cell Lysis and Protein Quantification:

-

Treat cells with desired concentrations of this compound for various time points.

-

Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel (12-15% for LC3 and cleaved caspases, 8-10% for PARP and p62).

-

Run the gel until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, LC3B, or p62 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol describes the quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

1. Cell Preparation:

-

Treat cells with this compound as required.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

-

Wash the cells with cold PBS.

2. Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

-

Add 1X Annexin V binding buffer to each sample.

-

Analyze the samples on a flow cytometer within one hour.

-

Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

Conclusion

This compound demonstrates a multifaceted anti-cancer profile by concurrently inducing apoptosis and autophagy, primarily through the inhibition of the CK2/PI3K/Akt/mTOR signaling axis. The dose- and time-dependent nature of these effects highlights the importance of careful characterization in preclinical models. The provided data and protocols serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other CK2 inhibitors. Further research is warranted to fully elucidate the complex interplay between this compound-induced apoptosis and autophagy and to optimize its clinical application, potentially in combination with other therapeutic agents.

References

- 1. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CK2 inhibition with this compound promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound in Combination With Cabozantinib Impairs Liver Cancer Cell Cycle Progression, Induces Apoptosis, and Delays Tumor Growth in a Preclinical Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Silmitasertib: A Technical Whitepaper on Preclinical Research in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silmitasertib (formerly CX-4945) is a first-in-class, orally bioavailable small-molecule inhibitor of Protein Kinase CK2 (Casein Kinase II).[1][2][3] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, where it plays a critical role in promoting cell growth, proliferation, and survival, while suppressing apoptosis.[2][4] By competitively inhibiting the ATP-binding site of the CK2 catalytic α subunit, this compound disrupts key oncogenic signaling pathways, including PI3K/Akt, and interferes with DNA damage repair mechanisms.[1][5] This whitepaper provides a comprehensive technical overview of the preclinical data for this compound in solid tumors, detailing its mechanism of action, summarizing in vitro and in vivo efficacy data, outlining key experimental protocols, and visualizing the core signaling pathways involved.

Mechanism of Action

This compound is a highly potent and selective ATP-competitive inhibitor of the CK2 holoenzyme, with an IC50 of 1 nM in cell-free assays.[3][6] The overexpression of CK2 in tumor cells is correlated with malignant transformation and resistance to therapy.[2] CK2 phosphorylates a vast array of substrate proteins involved in cellular processes critical for cancer progression:

-

Cell Cycle and Proliferation: CK2 promotes cell cycle progression and proliferation through pathways like PI3K/Akt/mTOR.[2]

-

Apoptosis Suppression: It phosphorylates and inactivates pro-apoptotic proteins, thereby conferring a survival advantage to cancer cells.[7]

-

DNA Damage Response (DDR): CK2 is implicated in the DDR pathway through its regulation of key repair proteins such as XRCC1 and MDC1.[5] Inhibition of CK2 can therefore sensitize tumor cells to DNA-damaging agents like gemcitabine and cisplatin.[5][8]

-

Angiogenesis: Preclinical studies have shown that CK2 inhibition can regulate angiogenesis.[4]

The inhibition of these pathways by this compound leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth in a variety of solid tumor models.[7][9]

Preclinical Efficacy: Quantitative Data Summary

The anti-tumor activity of this compound has been demonstrated across a range of solid tumor types in both in vitro and in vivo preclinical models.

In Vitro Anti-proliferative Activity

This compound demonstrates potent anti-proliferative effects across various solid tumor cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ewing Sarcoma (various) | Ewing Sarcoma | 2 - 8 | [10] |

| DLD-1 | Colorectal Cancer | Dose-dependent decrease in clonogenesis | [9] |

| U-87 | Glioblastoma | Not specified, but showed reduced proliferative activity | [7] |

| MPNST (various) | Malignant Peripheral Nerve Sheath Tumor | Not specified, but showed decreased CK2 activity and increased apoptosis | [3] |

Note: Specific IC50 values for a broad range of solid tumor cell lines are distributed across numerous individual studies. The values provided are representative examples found in the cited literature.

In Vivo Anti-tumor Efficacy

Oral administration of this compound has shown significant tumor growth inhibition (TGI) in multiple xenograft models of human solid tumors.

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) % | Reference |

| PC3 | Prostate Cancer | 25 mg/kg | 19% | [6] |

| PC3 | Prostate Cancer | 50 mg/kg | 40% | [6] |

| PC3 | Prostate Cancer | 75 mg/kg | 86% | [6] |

| BT-474 | Breast Cancer | 25 mg/kg (BID) | 88% | [6] |

| BT-474 | Breast Cancer | 75 mg/kg (BID) | 97% | [6] |

| BxPC-3 | Pancreatic Cancer | 75 mg/kg (BID) | 93% | [6] |

| A673 & PDX | Ewing Sarcoma | 75 mg/kg (BID) for 28 days | 50 - 80% | [10] |

BID: Bis in die (twice a day)

Signaling Pathways and Experimental Workflows

Core Signaling Pathway of this compound

The following diagram illustrates the primary mechanism of this compound. By inhibiting CK2, it blocks downstream pro-survival and pro-proliferation signals and impairs the DNA damage response.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel CK2 Inhibitor this compound Shows Promise in Cholangiocarcinoma - The ASCO Post [ascopost.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. targetedonc.com [targetedonc.com]

- 9. researchgate.net [researchgate.net]

- 10. Abstract 6916: CK2 inhibitor shows anti-tumor activity in Ewing sarcoma preclinical models | Cancer Research | American Association for Cancer Research [aacrjournals.org]

Silmitasertib for COVID-19 Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Silmitasertib (CX-4945), a potent and selective inhibitor of Casein Kinase 2 (CK2), and its application in COVID-19 research. We will explore its mechanism of action, summarize key preclinical and clinical data, and provide detailed experimental protocols to facilitate further investigation into its therapeutic potential against SARS-CoV-2.

Introduction: Repurposing a Cancer Drug for a Global Pandemic

This compound is a first-in-class, orally bioavailable small molecule that competitively inhibits the ATP-binding site of the CK2 catalytic alpha subunit.[1] Initially developed for oncology, its unique mechanism of action has garnered significant attention for its potential in treating COVID-19.[1][2][3][4] Research has shown that SARS-CoV-2, the virus responsible for COVID-19, hijacks host cell machinery for its replication and propagation, and CK2 has been identified as a crucial host factor in this process.[2][5][6] By targeting a host protein, this compound presents a therapeutic strategy that is potentially less susceptible to viral mutations and effective against emerging variants.[4][7]

This document synthesizes the current knowledge on this compound's role in counteracting SARS-CoV-2, focusing on its dual antiviral and anti-inflammatory properties.

Mechanism of Action: A Dual Approach to Combating COVID-19

This compound's therapeutic potential in COVID-19 stems from its ability to inhibit CK2, a protein kinase that is upregulated in SARS-CoV-2 infected cells.[5][6][8] This inhibition results in a two-pronged attack on the virus: direct antiviral activity and modulation of the host's inflammatory response.

2.1. Host-Directed Antiviral Activity

SARS-CoV-2 interacts with numerous host proteins to facilitate its life cycle. The viral nucleocapsid (N) protein, in particular, has been shown to interact with all subunits of the CK2 holoenzyme.[5] This interaction is believed to be critical for viral replication and egress.

Key points on the antiviral mechanism include:

-

Inhibition of Viral Replication: By inhibiting CK2, this compound disrupts processes essential for the virus to multiply within host cells.[9][10]

-

Disruption of Viral Egress: In infected Caco-2 cells, CK2 activity is linked to the formation of filopodia protrusions that contain budding viral particles, potentially aiding in cell-to-cell spread.[1] this compound may interfere with this process.

-

Promotion of Antiviral State: Inhibition of CK2 can promote the formation of Stress Granules (SGs), which are known to inhibit viral proliferation.[2]

Caption: this compound Inhibition of CK2-Mediated Viral Processes

2.2. Anti-inflammatory Effects

A significant cause of morbidity and mortality in severe COVID-19 is an excessive inflammatory response known as a "cytokine storm."[11][12][13][14] CK2 is implicated in signaling pathways that lead to the production of pro-inflammatory cytokines.[10]

By inhibiting CK2, this compound can:

-

Reduce Cytokine Production: Interrupt the signaling pathways that lead to the release of inflammatory cytokines.[10]

-

Quell Hyper-inflammation: Attenuate the overactive immune response, potentially preventing the progression to severe stages of the disease, such as Acute Respiratory Distress Syndrome (ARDS).[6][8]

Caption: this compound's Anti-inflammatory Mechanism of Action

Preclinical Research and In Vitro Data

Initial evidence for this compound's efficacy against coronaviruses came from in vitro studies. These experiments demonstrated its ability to inhibit viral replication in various cell lines.

Table 1: In Vitro Antiviral Activity of this compound

| Parameter | Value | Cell Line | Virus Model | Reference |

| IC₅₀ | 0.63 µM | DBT cells | MHV-nLuc | [9] |

| IC₅₀ | 200-300 nM | HAE cells | SARS-CoV-2 | [9] |

Note: MHV (Mouse Hepatitis Virus) is often used as a model for studying β-coronaviruses.[5]

3.1. Key Experimental Protocol: In Vitro Antiviral Assay (MHV-nLuc)

This protocol is based on methodologies described in studies evaluating CK2 inhibitors against β-coronaviruses.[9]

-

Cell Culture: DBT (delayed brain tumor) cells are seeded in 96-well plates and grown to confluence.

-

Compound Preparation: this compound is serially diluted in DMSO and then further diluted in culture medium to achieve the desired final concentrations.

-

Infection: Cells are pre-treated with the diluted this compound or a vehicle control for a specified period (e.g., 1 hour). Subsequently, cells are infected with a reporter virus, such as Mouse Hepatitis Virus expressing NanoLuciferase (MHV-nLuc), at a specific multiplicity of infection (MOI), for instance, 0.1.

-

Incubation: The infected cells are incubated for a period that allows for viral replication (e.g., 24-48 hours).

-

Lysis and Luminescence Reading: A luciferase assay reagent is added to the wells to lyse the cells and initiate the luminescent reaction. The luminescence, which is proportional to the level of viral replication, is measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the luminescence signal against the drug concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay: In parallel, a cell viability assay (e.g., CellTiter-Glo) is performed on uninfected cells treated with the same concentrations of this compound to ensure that the observed antiviral effect is not due to toxicity.

Caption: Workflow for In Vitro Antiviral Efficacy Testing

Clinical Investigations of this compound in COVID-19

Following promising preclinical data, investigator-initiated Phase 2 clinical trials were conducted to evaluate the safety and efficacy of this compound in patients with moderate to severe COVID-19.[3][7][15]

4.1. Summary of Clinical Trial Results

An open-label, randomized, controlled study evaluated this compound in patients with moderate COVID-19.[7][10] The trial enrolled approximately 20 participants who received either this compound (1,000 mg twice daily) plus standard of care (SOC) or SOC alone for 14 days.[10]

Table 2: Key Efficacy Endpoints from Phase 2 Trial (Moderate COVID-19)

| Efficacy Endpoint | This compound + SOC (Median) | SOC Alone (Median) | Improvement | Reference |

| Time to Clinical Symptoms Recovery | 6 days | 14 days | 133% faster | [4][10] |

| Time to Normalization of Clinical Signs | 7 days | 11 days | 57% faster | [4][7][10] |

| Time to reach EQ-5D-5L Q6 ≥ 90% | 14 days | 30 days | 114% faster | [4][7][10] |

The treatment was reported to be well-tolerated with a good safety profile.[7][10] Another Phase 2 trial was initiated for patients with severe COVID-19, which also received positive feedback from an independent Data Monitoring Committee to proceed with patient recruitment.[3][15]

4.2. Clinical Trial Protocol Overview (Moderate COVID-19, NCT04593943)

-

Study Design: A single-center, open-label, randomized (1:1), two-arm, parallel-group, controlled, interventional prospective exploratory study.[6]

-

Patient Population: Approximately 20 adult subjects with a confirmed SARS-CoV-2 infection and moderate COVID-19.[6][7]

-

Intervention Arms:

-

Primary Objective: To evaluate the safety and tolerability of this compound.

-

Secondary Objectives: To explore the clinical benefits of this compound, including time to clinical recovery and evaluation of antiviral activity.

Caption: Diagram of the Phase 2 Randomized Controlled Trial

Conclusion and Future Directions

This compound has emerged as a promising candidate for the treatment of COVID-19. Its dual mechanism of targeting both viral replication and the host inflammatory response provides a robust rationale for its use. Preclinical studies have confirmed its in vitro antiviral activity, and initial Phase 2 clinical data in patients with moderate COVID-19 are encouraging, demonstrating a statistically significant reduction in time to clinical recovery.[4][7][10]

As a host-directed therapy, this compound holds the potential for broad activity against various SARS-CoV-2 variants. Further research, including larger, well-controlled clinical trials, is warranted to fully elucidate its efficacy and safety profile in a broader patient population and to establish its role in the therapeutic arsenal against COVID-19.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Senhwa's this compound, COVID-19 Drug Candidate, Receives Positive Interim Review from Data Monitoring Committee to Proceed [prnewswire.com]

- 4. Senhwa Presents Positive Initial Data from Phase 2 Clinical Trial of this compound (CX-4945) in Moderate COVID-19 Patients At the ISIRV-WHO Conference - BioSpace [biospace.com]

- 5. mdpi.com [mdpi.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Senhwa Presents Positive Initial Data from Phase 2 Clinical Trial of this compound (CX-4945) in Moderate COVID-19 Patients At the ISIRV-WHO Conference [prnewswire.com]

- 8. outbreak.info SARS-CoV-2 data explorer [outbreak.info]

- 9. Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trialsitenews.com [trialsitenews.com]

- 11. COVID-19: Cancer drug may quench inflammation in severely ill patients [medicalnewstoday.com]

- 12. Calming the cytokine storm of COVID-19 through inhibition of JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hyper-inflammatory responses in COVID-19 and anti-inflammatory therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Inflammation and Antiviral Immune Response Associated With Severe Progression of COVID-19 [frontiersin.org]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Silmitasertib's Off-Target Profile: A Technical Examination of DYRK1A and GSK3β Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Silmitasertib (CX-4945), a potent and selective inhibitor of Casein Kinase 2 (CK2), is currently under clinical investigation for various oncological indications.[1][2] While its primary target is well-established, emerging evidence has illuminated significant off-target activities, particularly against two crucial kinases: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β).[3][4] This dual inhibitory action presents both a challenge for its targeted therapeutic use and an opportunity for drug repositioning and understanding complex cellular signaling networks.[3][5] This technical guide provides a comprehensive overview of the off-target effects of this compound on DYRK1A and GSK3β, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against DYRK1A and GSK3β has been quantified through various in vitro assays, primarily determining the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Inhibitory Activity of this compound (CX-4945) against DYRK1A

| Parameter | Value | Assay Method | Reference |

| IC50 | 6.8 nM | Not specified | [6] |

| IC50 | 160 nM | Cook Kinase Activity Assay | [7] |

| Kd | 1.8 nM | Microscale Thermophoresis (MST) | [3][8] |

| Kd,app | 35.2 ± 20.74 nM | Kinobeads Assay | [3][8] |

Table 2: In Vitro Inhibitory Activity of this compound (CX-4945) against GSK3β

| Parameter | Value | Assay Method | Reference |

| IC50 | 190 nM | Cook Kinase Activity Assay | [3][7][8] |

| Kd | 37.8 nM | Microscale Thermophoresis (MST) | [3][7][8] |

| Kd,app | 4800 nM | Kinobeads Assay | [3][8] |

| % Inhibition @ 500 nM | 55% | Kinome Scan | [3][8] |

Experimental Protocols

A clear understanding of the methodologies used to derive the quantitative data is crucial for interpretation and replication. The following sections detail the key experimental protocols employed in the cited research.

In Vitro Kinase Inhibition Assays

This assay was utilized to determine the IC50 values of this compound against DYRK1A and GSK3β.[3][8]

-

Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a fluorescent or luminescent readout.

-

Protocol:

-

A fixed concentration of recombinant DYRK1A or GSK3β kinase (0.25 μM) is incubated with a specific substrate peptide (0.5 mM).[3][8]

-

ATP is added to the reaction at a concentration close to its Michaelis-Menten constant (KM) for each kinase (128 μM for both DYRK1A and GSK3β).[3][8]

-

This compound is titrated into the reaction mixture across a range of concentrations (e.g., 1 nM to 10 μM).[3][8]

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is determined.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring inhibitor binding to a kinase.[1][9]

-

Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive tracer to the kinase, which is tagged with an antibody labeled with a FRET donor (Europium). Binding of an inhibitor displaces the tracer, leading to a decrease in the FRET signal.[9]

-

Protocol:

-

A mixture of the target kinase (e.g., DYRK1A) and a Europium-labeled anti-tag antibody is prepared.

-

Test compounds, including this compound, are serially diluted and added to the wells of a microplate.

-

The kinase/antibody mixture is added to the wells containing the test compounds.

-

An Alexa Fluor™ 647-labeled kinase tracer is added to initiate the binding reaction.

-

The plate is incubated at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.[9]

-

The FRET signal is measured using a plate reader capable of time-resolved fluorescence.

-

IC50 values are determined by analyzing the decrease in the FRET signal as a function of the inhibitor concentration.

-

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[10][11][12]

-

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial kinase activity.[12][13]

-

Protocol:

-

The kinase reaction is set up with the kinase (e.g., GSK3β), substrate, and ATP.

-

This compound is added at various concentrations.

-

The reaction is incubated for a specific time (e.g., 60 minutes) at room temperature.[11]

-

ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP (40-minute incubation).[11]

-

Kinase Detection Reagent is added to convert ADP to ATP and initiate the luminescence reaction (30-minute incubation).[11]

-

Luminescence is measured using a luminometer.

-

The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined.

-

Cell-Based Assays

This Western blot-based assay assesses the ability of this compound to inhibit the phosphorylation of Cyclin D1 by DYRK1A and GSK3β in a cellular context.[3][8]

-

Principle: Overexpression of DYRK1A or GSK3β along with Cyclin D1 in cells leads to the phosphorylation of Cyclin D1. Treatment with an inhibitor like this compound is expected to reduce this phosphorylation, which can be detected using a phospho-specific antibody.

-

Protocol:

-

HEK293T cells are transiently co-transfected with plasmids encoding HA-tagged Cyclin D1 and either FLAG-tagged DYRK1A or FLAG-tagged GSK3β.[3][8]

-

After transfection, cells are treated with various concentrations of this compound (e.g., up to 10 μM) or a vehicle control (DMSO).[3][8]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with specific primary antibodies against total Cyclin D1 (anti-HA), total DYRK1A or GSK3β (anti-FLAG), and phosphorylated Cyclin D1 (anti-phospho-Cyclin D1 at a specific site, e.g., Thr286).[3][8][14]

-

Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

-

This imaging-based assay evaluates the effect of this compound on the subcellular localization of the transcription factor NFAT, which is regulated by DYRK1A and GSK3β.[8]

-

Principle: DYRK1A and GSK3β phosphorylate NFAT, leading to its export from the nucleus to the cytoplasm. Inhibition of these kinases by this compound is expected to prevent this phosphorylation, resulting in the nuclear accumulation of NFAT upon cellular stimulation.[8][15]

-

Protocol:

-

HEK293T cells are co-transfected with a plasmid encoding a fluorescently tagged NFAT (e.g., EGFP-NFATc1) and either a mock vector, a vector for DYRK1A, or a vector for GSK3β.[8]

-

Cells are pre-treated with this compound (e.g., 5 μM) or a vehicle control for a few hours.[8]

-

NFAT nuclear translocation is stimulated by treating the cells with an agent like ionomycin (e.g., 6 μM) for 1 hour.[8]

-

The subcellular localization of the fluorescently tagged NFAT is visualized using fluorescence microscopy.

-

The degree of nuclear translocation is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

-

Signaling Pathways and Experimental Workflows

The off-target inhibition of DYRK1A and GSK3β by this compound has significant implications for cellular signaling. The following diagrams, generated using the DOT language for Graphviz, illustrate the key affected pathways and the workflows of the experimental protocols described above.

Caption: Workflow for determining the IC50 of this compound.

Caption: this compound restores NFAT signaling by inhibiting DYRK1A and GSK3β.

Caption: this compound inhibits Cyclin D1 degradation pathway.

Conclusion

The data and experimental evidence presented in this technical guide unequivocally demonstrate that this compound is a potent inhibitor of DYRK1A and GSK3β, in addition to its primary target, CK2. This off-target activity has profound effects on critical cellular signaling pathways, including those regulating cell cycle progression and immune responses. For researchers and drug development professionals, this dual inhibitory profile necessitates careful consideration in the interpretation of experimental results and the design of clinical trials. Furthermore, the potent inhibition of DYRK1A and GSK3β by a clinically evaluated compound opens up new avenues for therapeutic strategies targeting diseases where these kinases are dysregulated, such as neurodegenerative disorders and diabetes.[4][16] Future research should focus on elucidating the full spectrum of this compound's off-target effects and exploring the therapeutic potential of its multi-kinase inhibitory profile.

References

- 1. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. glpbio.com [glpbio.com]

- 5. This compound (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]

- 8. This compound (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 11. promega.com [promega.com]

- 12. ulab360.com [ulab360.com]

- 13. ulab360.com [ulab360.com]

- 14. DYRK1A-mediated Cyclin D1 Degradation in Neural Stem Cells Contributes to the Neurogenic Cortical Defects in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Calcineurin-independent NFATc1 signaling is essential for survival of Burkitt lymphoma cells [frontiersin.org]

Google's AI-Powered Discovery: Silmitasertib as a Novel Cancer Immunotherapy Agent

A Technical Whitepaper on the Identification, Mechanism, and Experimental Validation of a Synergistic Immuno-oncology Strategy

Abstract

The AI-Driven Discovery Workflow

The identification of Silmitasertib's novel immunomodulatory role was accomplished using the C2S-Scale (Cell2Sentence-Scale 27B) model, a large language model built on Google's Gemma architecture.[1][3] The model was designed to interpret the complex language of single-cell gene expression.[3][4]

The core of the discovery was a "dual-context virtual screen" performed by the AI on over 4,000 drug candidates.[2][3] The model was tasked to find a compound that would act as a "conditional amplifier" of immune signaling, specifically enhancing antigen presentation only in an environment with pre-existing, low-level interferon signals—a characteristic of the tumor microenvironment.[1][6]

The two contexts for the virtual screen were:

-

Immune-Context-Positive: Real-world patient tumor samples with existing tumor-immune interactions and low-level interferon signaling.[1]

-

Immune-Context-Neutral: Isolated cancer cell line data lacking any immune context.[1]

C2S-Scale predicted that this compound would cause a substantial increase in antigen presentation in the "immune-context-positive" setting but would have little to no effect in the "immune-context-neutral" one.[1][2] This novel, context-dependent prediction was a previously undocumented activity for a CK2 inhibitor.[2][4]

Biological Signaling Pathways

This compound is a first-in-class, orally bioavailable small-molecule inhibitor of protein kinase CK2 (Casein Kinase II).[5][7] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and is known to regulate multiple pro-survival signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[8][9]

Interferons (IFNs) are cytokines that play a critical role in antiviral and anti-tumor immunity. Upon binding to their receptors, IFNs activate the JAK/STAT signaling pathway, leading to the transcription of hundreds of Interferon-Stimulated Genes (ISGs). A key function of this pathway is the upregulation of the antigen presentation machinery, including Major Histocompatibility Complex class I (MHC-I) molecules, which present tumor antigens to CD8+ T-cells.

The discovery by the C2S-Scale model suggests a synergistic interaction. While low-dose interferon provides a modest stimulus to the JAK/STAT pathway, the concurrent inhibition of CK2 by this compound appears to amplify this signal, leading to a robust increase in MHC-I expression and antigen presentation. This effectively "unmasks" the tumor cells, making them targets for the immune system.

Quantitative Data Summary

The experimental validation confirmed the AI's prediction with statistically significant results. The primary outcome was the measurement of antigen presentation, quantified by the level of MHC-I expression on the cell surface.

| Treatment Condition | Cell Type | Outcome Measure | Result | Source |

| This compound (alone) | Human Neuroendocrine Cells | MHC-I Expression | No significant effect | [1][2] |

| Low-Dose Interferon (alone) | Human Neuroendocrine Cells | MHC-I Expression | Modest increase | [1][2] |

| This compound + Low-Dose IFN | Human Neuroendocrine Cells | MHC-I Expression | ~50% Increase | [1][2][4][5] |

This compound (CX-4945) Kinase Inhibition Profile:

| Kinase Target | IC₅₀ (Cell-free assay) | Source |

| CK2 | 1 nM | [10] |

| Flt3 | 35 nM | [10] |

| Pim1 | 46 nM | [10] |

| CDK1 | 56 nM | [10] |

Representative Experimental Protocols

While the exact, detailed protocols from the Google/Yale study are not publicly available, this section provides a representative methodology for assessing the effect of this compound and Interferon on MHC-I expression based on standard laboratory procedures.

Cell Culture and Treatment

-

Cell Line: Human neuroendocrine cancer cells (e.g., BON-1 or QGP-1) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Cells are seeded in 6-well plates at a density of 0.5 x 10⁶ cells per well and allowed to adhere for 24 hours.

-

Drug Preparation:

-

This compound (CX-4945) is dissolved in DMSO to create a 10 mM stock solution. Serial dilutions are prepared in culture medium.

-

Recombinant Human Interferon-gamma (IFN-γ) is reconstituted in sterile water and diluted to working concentrations in culture medium.

-

-

Treatment: After 24 hours, the culture medium is replaced with fresh medium containing the following conditions:

-

Vehicle control (DMSO)

-

This compound (e.g., 1-10 µM)

-

Low-dose IFN-γ (e.g., 10-50 U/mL)

-

This compound + Low-dose IFN-γ

-

-

Incubation: Cells are incubated with the treatments for 48-72 hours.

Measurement of MHC-I Surface Expression via Flow Cytometry

-

Cell Harvesting: After incubation, cells are washed with PBS and detached using a non-enzymatic cell dissociation solution. Cells are collected via centrifugation at 300 x g for 5 minutes.

-

Staining:

-

The cell pellet is resuspended in FACS buffer (PBS with 2% FBS).

-

A fluorochrome-conjugated primary antibody targeting MHC-I (e.g., FITC-conjugated anti-human HLA-A,B,C antibody) is added to the cell suspension. An isotype-matched control antibody is used in a separate tube for gating.

-

Cells are incubated with the antibody for 30 minutes at 4°C in the dark.

-

-

Washing: Cells are washed twice with FACS buffer to remove unbound antibody.

-

Data Acquisition: The cell pellet is resuspended in 300-500 µL of FACS buffer. Data is acquired using a flow cytometer (e.g., BD FACSCanto™ II). At least 10,000 events are collected per sample.

-

Analysis: The geometric mean fluorescence intensity (MFI) of the MHC-I signal is quantified using flow cytometry analysis software (e.g., FlowJo). The MFI of the treated groups is compared to the vehicle control to determine the relative change in MHC-I expression.

Conclusion and Future Directions

The identification of this compound as a conditional amplifier of antigen presentation represents a landmark achievement for the application of large-scale AI models in biological discovery. The synergy between CK2 inhibition and interferon signaling opens a promising new avenue for converting non-immunoreactive "cold" tumors into "hot" tumors that are susceptible to immunotherapy.

References

- 1. Scaling Large Language Models for Next-Generation Single-Cell Analysis | bioRxiv [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. A Flow Cytometry-Based Approach to Unravel Viral Interference with the MHC Class I Antigen Processing and Presentation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Silmitasertib In Vitro Assay: A Comprehensive Guide for Researchers

Application Note and Protocol for the Characterization of a Potent Casein Kinase 2 (CK2) Inhibitor

Introduction

Silmitasertib, also known as CX-4945, is a potent and selective, orally bioavailable small-molecule inhibitor of protein kinase CK2 (casein kinase II).[1][2] CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1][3] It plays a crucial role in regulating various cellular processes that promote cancer cell growth, proliferation, and survival, including key signaling pathways such as PI3K/Akt/mTOR.[3][4] As the first CK2 inhibitor to enter clinical trials, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity in a broad range of cancer cell lines and preclinical models.[1][5] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the CK2 alpha subunit.[1][4] This direct inhibition of CK2's catalytic activity leads to the suppression of downstream signaling pathways, most notably the PI3K/Akt pathway.[1][4] A key event in this process is the inhibition of Akt phosphorylation at serine 129 (S129), a site directly targeted by CK2.[6] This disruption of the PI3K/Akt signaling cascade ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells.[5][6]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against various protein kinases and its anti-proliferative effects on different cell lines.

| Target/Cell Line | Assay Type | IC50 / EC50 | Reference |

| Kinase Activity | |||

| CK2 | Cell-free kinase assay | 1 nM | [6][7] |

| Flt3 | Cell-free kinase assay | 35 nM | [6] |

| Pim1 | Cell-free kinase assay | 46 nM | [6] |

| CDK1 | Cell-free kinase assay | 56 nM | [6] |

| Jurkat cells (endogenous CK2) | Intracellular kinase assay | 0.1 µM | [6] |

| Anti-Proliferative Activity | |||

| Breast Cancer Cell Lines | Cell viability assay | 1.71 - 20.01 µM | [6] |

| HUVEC (Proliferation) | Cell viability assay | 5.5 µM | [6] |

| HUVEC (Migration) | Migration assay | 2 µM | [6] |

| HUVEC (Tube Formation) | Tube formation assay | 4 µM | [6] |

Experimental Protocols

CK2 Kinase Inhibition Assay (Cell-Free)

This protocol outlines a radiometric filter-binding assay to determine the in vitro inhibitory activity of this compound against recombinant human CK2.

Materials:

-

Recombinant human CK2 (α2β2 holoenzyme)

-

Substrate peptide (e.g., RRRDDDSDDD)

-

[γ-³³P]ATP

-

Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol

-

ATP solution: 75 mM MgCl₂, 75 µM ATP in ADB

-

This compound (CX-4945)

-

0.75% Phosphoric acid

-

Phosphocellulose filter plate

-

Scintillation fluid

-

Luminescence counter

Procedure:

-

Prepare serial dilutions of this compound in the desired concentration range (e.g., 0.0001 µM to 1 µM).[7]

-

In a reaction well, combine 10 µL of Assay Dilution Buffer, 10 µL of 1 mM substrate peptide, and 10 µL of recombinant human CK2 (25 ng).[7]

-

Add 10 µL of the diluted this compound or vehicle control to the reaction mixture.[7]

-

Initiate the kinase reaction by adding 10 µL of the ATP solution containing [γ-³³P]ATP. The final ATP concentration will be 15 µM.[7]

-

Incubate the reaction mixture at 30°C for 10 minutes.[7]

-

Stop the reaction by adding 100 µL of 0.75% phosphoric acid.[7]

-

Transfer the quenched reaction mixture to a phosphocellulose filter plate and filter.[7]

-

Wash each well of the filter plate five times with 0.75% phosphoric acid.[7]

-

Dry the plate under a vacuum for 5 minutes.[7]

-

Add 15 µL of scintillation fluid to each well.[7]

-

Measure the residual radioactivity using a luminescence counter.[7]

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell Viability/Anti-Proliferation Assay

This protocol describes a method to assess the effect of this compound on the viability and proliferation of cancer cell lines using the Alamar Blue assay.

Materials:

-

Cancer cell lines of interest (e.g., breast cancer cell lines)[6]

-

Appropriate cell culture media and supplements

-

This compound (CX-4945) dissolved in DMSO

-

Alamar Blue reagent

-

96-well cell culture plates

-

Fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000 cells per well and allow them to adhere for 24 hours. For suspension cells, seed and treat on the same day.[6][7]

-

Prepare serial dilutions of this compound in cell culture media. The final concentrations can range up to 100 µM.[7]

-

Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) group.

-

Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO₂.[6][7]

-

After the incubation period, add 20 µL of Alamar Blue reagent to each well (10% of the total volume).[6][7]

-

Incubate the plates for an additional 4-5 hours at 37°C.[6][7]

-

Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[5][6]

-

Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the EC50 value.

Conclusion

The protocols detailed in this application note provide a robust framework for the in vitro evaluation of this compound. The CK2 kinase inhibition assay allows for the direct assessment of its enzymatic inhibitory potency, while the cell viability assay provides crucial information on its anti-proliferative effects in a cellular context. These assays, in conjunction with the understanding of its mechanism of action, are fundamental for researchers and drug development professionals investigating the therapeutic potential of this compound and other CK2 inhibitors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. Facebook [cancer.gov]

- 4. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Autophagy | Casein Kinase | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

Silmitasertib (CX-4945): Application Notes and Protocols for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Silmitasertib (also known as CX-4945), a potent and selective inhibitor of protein kinase CK2, in cell culture experiments. The following sections detail recommended treatment concentrations, experimental protocols, and the primary signaling pathway affected by this compound.

Overview

This compound is an orally bioavailable small molecule that competitively targets the ATP-binding site of the CK2 catalytic alpha subunit.[1][2][3] CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of cancer types, playing a crucial role in cell proliferation, survival, and angiogenesis.[1][2][4] Inhibition of CK2 by this compound has been demonstrated to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[3][5][6][7]

Data Presentation: this compound Treatment Concentrations

The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. The following tables summarize reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, as well as general working concentrations for different in vitro assays.

Table 1: IC50 and EC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50/EC50 Value (µM) | Reference |

| Breast Cancer Lines | Breast Cancer | Proliferation Assay | 1.71 - 20.01 (EC50) | [5][6] |

| Jurkat | T-cell Leukemia | Intracellular CK2 Activity | 0.1 (IC50) | [5][6][7] |

| HUVEC | Endothelial | Proliferation Assay | 5.5 (IC50) | [5][6] |

| HUVEC | Endothelial | Migration Assay | 2 (IC50) | [5][6] |

| HUVEC | Endothelial | Tube Formation Assay | 4 (IC50) | [5][6] |

| Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines | Pancreatic Cancer | Proliferation & Cell Biomass | Varies (See original source for specific cell lines) | [8] |

Table 2: Recommended Working Concentrations for In Vitro Assays

| Assay Type | Cell Line Examples | Recommended Concentration Range (µM) | Treatment Duration | Reference |

| Growth Inhibition | U87-MG | 1, 5, 10 | 24, 48, 72 hours | [5] |

| Clonogenic Assay | UM-SCC-1 | 0.5 - 5 | 14 days | [5] |

| Proliferation (General) | Various | 0.0001 - 100 | 4 days | [5][6] |

| Western Blot Analysis | MPNST Cell Lines | Escalating concentrations | 24 hours | [9] |

| Glucose Uptake Assay | Human Adipocytes | 2.5 | 1 hour | [10] |

Experimental Protocols

Protocol 1: General Cell Proliferation Assay using Alamar Blue

This protocol provides a standard method for assessing the anti-proliferative effects of this compound on adherent or suspension cell lines.

Materials:

-

This compound (CX-4945)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Appropriate cell culture medium

-

96-well cell culture plates

-

Alamar Blue reagent

-

Fluorescence plate reader

Procedure:

-

Cell Seeding:

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of treatment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 0.01 to 100 µM).

-

Remove the old medium from the wells (for adherent cells) and add the medium containing the various concentrations of this compound.

-

-

Incubation:

-

Cell Viability Assessment:

-

After the incubation period, add Alamar Blue reagent to each well (typically 10% of the total volume).[5][6][7]

-

Incubate the plates for an additional 4-5 hours at 37°C.[5][6][7]

-

Measure the fluorescence using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[5][7][9]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and plot the results to determine the IC50 value.

-

Protocol 2: Western Blot Analysis of CK2 Pathway Inhibition

This protocol is designed to assess the effect of this compound on the phosphorylation status of downstream targets of CK2, such as Akt (at Serine 129).

Materials:

-

This compound (CX-4945)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (S129), anti-total-Akt, anti-CK2α, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in larger format plates (e.g., 6-well or 10 cm dishes) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and separate the proteins by SDS-PAGE.

-